1-(Bromomethyl)cyclopropane-1-carbonitrile
Overview
Description
1-(Bromomethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C5H6BrN. It is characterized by a cyclopropane ring substituted with a bromomethyl group and a nitrile group. This compound is used in various chemical syntheses and has significant applications in scientific research .
Mechanism of Action
- The compound’s interaction with its targets likely involves nucleophilic substitution reactions. For instance, the bromomethyl group can undergo intramolecular C-attack by a carbanion, leading to the formation of cyclopropane rings .
Mode of Action
Biochemical Pathways
Preparation Methods
The synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylmethyl ketones or aldehydes with bromine and a nitrile source such as malononitrile or ethyl cyanoacetate in the presence of a base like triethylamine (Et3N). This reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Bromomethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include bromine, triethylamine, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Bromomethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Bromomethyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
Cyclopropylmethyl bromide: Similar in structure but lacks the nitrile group, making it less versatile in certain chemical reactions.
Cyclopropylmethyl cyanide: Contains a nitrile group but lacks the bromomethyl group, affecting its reactivity and applications.
1-(Bromomethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile, leading to different chemical properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and utility in various chemical and research applications.
Properties
IUPAC Name |
1-(bromomethyl)cyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c6-3-5(4-7)1-2-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVFNLWVDQBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278811 | |
Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98730-78-0 | |
Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98730-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)cyclopropanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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